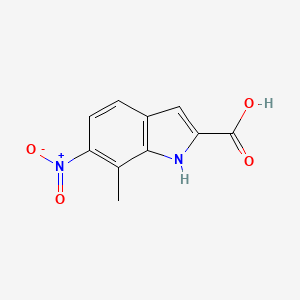

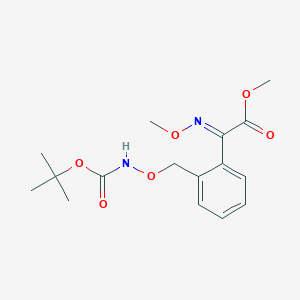

7-methyl-6-nitro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It has been used as a reactant for the preparation of various compounds, including N-terminal anthranoyl-phenylalanine derivatives as CCK1 receptor antagonists, factor Xa inhibitors based on a 2-carboxyindole scaffold, and potent and selective non-imidazole human histamine H4 receptor antagonists .

Molecular Structure Analysis

The molecular structure of 7-Methyl-1H-indole-2-carboxylic acid consists of a heterocyclic indole ring with a methyl group at the 7th position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis

7-Methyl-1H-indole-2-carboxylic acid has been used as a reactant in various chemical reactions. For example, it has been used in the preparation of N-terminal anthranoyl-phenylalanine derivatives as CCK1 receptor antagonists, factor Xa inhibitors based on a 2-carboxyindole scaffold, and potent and selective non-imidazole human histamine H4 receptor antagonists .Physical And Chemical Properties Analysis

7-Methyl-1H-indole-2-carboxylic acid is a light brown solid . It has a molecular weight of 175.19 .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- Nitration and Oxidative Dimerization : A study on the nitration of dimethoxyindoles, which are structurally related to 7-methyl-6-nitro-1H-indole-2-carboxylic acid, reveals insights into their chemical behavior under specific conditions, showcasing the nitration and oxidative dimerization processes that these compounds can undergo (Keawin et al., 2005).

- Practical Synthesis of Indole-2-carboxylic Acid : Research into the synthesis of indole-2-carboxylic acid, a key intermediate for various pharmaceutically active agents, presents an environmentally friendly and practical method for producing this important compound, highlighting its significance in the preparation of related indole derivatives (Jiang et al., 2017).

Photorelease and Protective Groups

- Photorelease from 1-Acyl-7-nitroindolines : The study of 1-acyl-7-nitroindolines for the rapid photorelease of carboxylates in aqueous solution provides insight into the utility of nitroindoline derivatives as photoactivated protecting groups, which could be relevant to the design of light-sensitive molecular tools in biochemistry and material science (Morrison et al., 2002).

- Protective Group for Carboxylic Acids : A novel protective group for carboxylic acids, utilizing (1-nosyl-5-nitroindol-3-yl)methyl esters, demonstrates the stability and easy deprotection under mild conditions, indicating the potential for these indole derivatives in synthetic chemistry and drug development processes (Nishimura et al., 2008).

Propriétés

IUPAC Name |

7-methyl-6-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-8(12(15)16)3-2-6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZDDNBVRSANQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)

![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2841783.png)